![molecular formula C15H21NO4S B3168783 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid CAS No. 932976-67-5](/img/structure/B3168783.png)
1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid
Overview
Description
The compound is a derivative of piperidine, a heterocyclic organic compound. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . The compound you’re asking about has a sulfonyl group attached to a phenyl ring, which is further attached to the piperidine ring. This suggests that it might have unique properties compared to simple piperidine derivatives.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, the phenyl ring, and the sulfonyl group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidine derivatives are known to participate in a variety of chemical reactions. For example, they can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperidine ring might contribute to basicity, while the sulfonyl group might influence the compound’s solubility .Scientific Research Applications
Bioaccumulation and Environmental Persistence
Perfluorinated acids, including certain perfluorinated carboxylates and sulfonates, are known for their environmental persistence and have been detected in various wildlife globally. The bioaccumulation potential of these substances has been a subject of concern due to their structural and behavioral similarity to certain persistent compounds. Studies suggest that the bioaccumulation of perfluorinated acids is directly related to the length of their fluorinated carbon chain, and more research is necessary to fully characterize the bioaccumulation potential of these compounds with longer fluorinated carbon chains (Conder et al., 2008).
Anticancer Properties
Cinnamic acid and its phenolic derivatives have garnered significant attention in medicinal research due to their potential anticancer properties. The structural flexibility of cinnamic acids allows for various reactive sites, leading to a diversity of derivatives. Despite their rich medicinal tradition, the anticancer potentials of cinnamic acid derivatives remained underutilized for several decades. Recent attention has been focused on the synthesis and biological evaluation of various cinnamoyl acids and their derivatives, highlighting their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Microbial Degradation and Environmental Impact
Polyfluoroalkyl chemicals, which include perfluoroalkyl carboxylic acids, are utilized in numerous industrial and commercial applications. These chemicals can degrade into highly persistent and toxic perfluoroalkyl acids. Understanding the environmental biodegradability and microbial degradation pathways of these chemicals is crucial to assess their environmental fate and impacts. Recent studies highlight the need for more research to bridge knowledge gaps and suggest future directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment (Liu & Mejia Avendaño, 2013).
Pharmaceutical Applications and Enzyme Inhibition
Sulfonamides and their derivatives have been widely used in clinical settings due to their diverse biological properties, including antibacterial, antifungal, antiparasitic, and antitumor activities. The discovery, structure-activity relationship, and mechanisms of action of antibacterial sulfonamides are well-documented. These compounds' importance in medicinal chemistry and their potential in the planning and development of bioactive substances, especially with potential antitumor properties, have been extensively reviewed (Azevedo-Barbosa et al., 2020).
Future Directions
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(10-16)15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHFDIAOPVUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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